(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one; hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structural features, including an amino group and a piperidine ring substituted with a methylimidazole moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research.
This compound is classified as an organic compound, specifically a heterocyclic amine due to the presence of nitrogen atoms in its structure. Organic compounds are typically characterized by the presence of carbon atoms bonded to other elements, primarily hydrogen, oxygen, and nitrogen . The classification can further extend to its functional groups, where it can be categorized as an amino acid derivative due to the presence of the amino group.
The synthesis of (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one; hydrochloride can be achieved through several methods:
A common synthetic route involves the following steps:
The molecular formula of (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one; hydrochloride is .
The structural representation can be depicted using various formats:
CC1(CCN(C(=O)C(C)N)C(C1)N=C2C=CN=C2C=C)Cl
The compound features:
The compound can participate in various chemical reactions, including:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry or materials science.
The mechanism of action for (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one; hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes.
Research into similar compounds suggests potential applications in modulating neurotransmitter systems or acting as enzyme inhibitors.
The physical properties of (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one; hydrochloride include:
Chemical properties include:
Data on melting point and boiling point may vary based on purity and specific synthesis methods but are generally consistent within established ranges for similar compounds.
(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one; hydrochloride has potential applications in:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8